molecular formula C21H25N3 B11373799 2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole

2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole

Cat. No.: B11373799
M. Wt: 319.4 g/mol
InChI Key: STVPPXBJTMOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with an azepane ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the azepane ring and the benzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(azepan-1-ylmethyl)phenyl]methanamine
  • 2-(azepan-1-ylmethyl)phenylmethanol

Uniqueness

2-(azepan-1-ylmethyl)-1-benzyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-1-benzylbenzimidazole

InChI

InChI=1S/C21H25N3/c1-2-9-15-23(14-8-1)17-21-22-19-12-6-7-13-20(19)24(21)16-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2

InChI Key

STVPPXBJTMOMMW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.